molecular formula C8H6BrClO2 B1273139 2-Bromo-5-chlorophenylacetic acid CAS No. 81682-38-4

2-Bromo-5-chlorophenylacetic acid

Cat. No. B1273139
CAS RN: 81682-38-4
M. Wt: 249.49 g/mol
InChI Key: ZPSZXWVBMOMXED-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorophenylacetic acid is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds such as 2-bromo-4-chlorophenyl-2-bromobutanoate and various chlorophenoxy acetic acids are mentioned, which share structural similarities such as the presence of bromine and chlorine substituents on a phenyl ring and the acetic acid moiety .

Synthesis Analysis

The synthesis of related compounds involves halogenation reactions where bromine and chlorine are introduced into the aromatic ring or side chain. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Similarly, bromo-2',4'-dichloroacetophenone was synthesized from m-dichlorobenzene through bromination, chlorination, and acylation steps . These methods could potentially be adapted for the synthesis of 2-Bromo-5-chlorophenylacetic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is characterized by the presence of halogen atoms attached to the aromatic ring, which can significantly influence the electronic properties of the molecule. Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies were performed on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives to understand their reactivity and electronic properties . These analyses are crucial for predicting the behavior of such molecules in various chemical environments.

Chemical Reactions Analysis

The chemical reactivity of halogenated aromatic compounds is often explored through various coupling reactions. The Pd-catalyzed Suzuki cross-coupling reaction was used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate with moderate to good yields . This type of reaction could be relevant for modifying 2-Bromo-5-chlorophenylacetic acid or for creating derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. For example, the physical constants such as relative density, refractive index, boiling point, and melting point of bromo-2',4'-dichloroacetophenone were measured to characterize the compound . Analytical methods such as high-performance liquid chromatography and gas chromatography-mass spectrometry have been used to determine the presence of chlorophenoxy acetic acids in various samples, indicating the importance of these techniques in analyzing the physical and chemical properties of similar compounds .

Scientific Research Applications

Metabolic Pathways in Rats

2-Bromo-5-chlorophenylacetic acid has been identified as a metabolic product in studies examining the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. This discovery sheds light on the metabolic pathways in rats for substances like 2C-B, showcasing the complexity of drug metabolism in animal models (Kanamori et al., 2002).

Synthesis and Pharmacological Evaluation

The compound has been included in the synthesis of derivatives for pharmacological evaluation. For instance, its analogues were synthesized and evaluated for anti-inflammatory and analgesic activities, highlighting its potential as a building block in medicinal chemistry (Walsh et al., 1984).

Comparative Studies on Reactivity and Acidity

2-Bromo-5-chlorophenylacetic acid and its derivatives have been subject to comparative studies to understand their reactivity, acidity, and vibrational spectra. Such studies are crucial in determining the chemical properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Srivastava et al., 2015).

Electrosynthesis Research

This compound has been involved in electrosynthesis research, illustrating its relevance in developing new synthetic methodologies. Research in this area contributes to advancing chemical synthesis techniques, potentially offering more efficient and sustainable processes for producing complex molecules (Gennaro et al., 2004).

Safety And Hazards

2-Bromo-5-chlorophenylacetic acid is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of accidental ingestion, it is advised to rinse the mouth with water and seek medical help immediately . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSZXWVBMOMXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370789
Record name 2-bromo-5-chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chlorophenylacetic acid

CAS RN

81682-38-4
Record name 2-bromo-5-chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chlorophenylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Yu, JM Ostresh, RA Houghten - Tetrahedron letters, 2003 - Elsevier
… Figure 1 illustrates a typical LC–MS spectra of indoline 6b derived from phenylalanine and 2-bromo-5-chlorophenylacetic acid. The possibility of racemization was determined. (2S)-2-(2,…
Number of citations: 25 www.sciencedirect.com
YJ Zhou, K Yang, YG Fang, SH Luo… - Asian Journal of …, 2022 - Wiley Online Library
A facile route for the synthesis of benzodisulfide heterocyclic compounds via a NaHCO 3 ‐promoted three‐component reaction between 2‐halophenylacetic acids, elemental sulfur (S 8 …
Number of citations: 2 onlinelibrary.wiley.com

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